molecular formula C14H20ClNO2 B6212757 [5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride CAS No. 2731009-80-4

[5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride

Cat. No.: B6212757
CAS No.: 2731009-80-4
M. Wt: 269.77 g/mol
InChI Key: YRMDPMLRVQALRU-UHFFFAOYSA-N
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Description

[5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The presence of the methoxyphenyl group and the azabicycloheptane core contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the compound can lead to the formation of various reduced derivatives. Sodium borohydride (NaBH4) is a commonly used reducing agent for such transformations.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), nitric acid (HNO3), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Reduced derivatives of the parent compound

    Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group

Scientific Research Applications

Chemistry

In chemistry, [5-(4-methoxyphenyl)-3-azabicyclo[311]heptan-1-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its bicyclic structure and functional groups make it a candidate for studying receptor binding and enzyme inhibition.

Medicine

In medicinal chemistry, [5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science, catalysis, and material science.

Mechanism of Action

The mechanism of action of [5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets. The methoxyphenyl group and the azabicycloheptane core contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride stands out due to the presence of the methoxyphenyl group. This functional group enhances its chemical reactivity and biological activity, making it a valuable compound for various applications. The unique combination of the azabicycloheptane core and the methoxyphenyl group provides distinct physicochemical properties that are not observed in other similar compounds.

Properties

CAS No.

2731009-80-4

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

[5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-17-12-4-2-11(3-5-12)14-6-13(7-14,10-16)8-15-9-14;/h2-5,15-16H,6-10H2,1H3;1H

InChI Key

YRMDPMLRVQALRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C23CC(C2)(CNC3)CO.Cl

Purity

95

Origin of Product

United States

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